N-Methanethioyl-2-methylalanine

Description

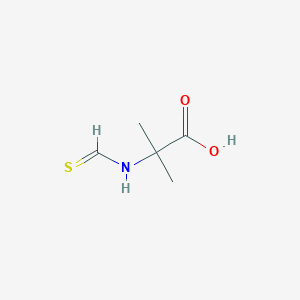

N-Methanethioyl-2-methylalanine is a modified amino acid derivative characterized by a thioamide functional group (C=S) replacing the traditional amide carbonyl (C=O) and a methyl substituent on the nitrogen atom of the alanine backbone. This structural modification confers unique physicochemical properties, such as enhanced resistance to enzymatic degradation and altered solubility profiles compared to conventional amides.

Properties

CAS No. |

71537-37-6 |

|---|---|

Molecular Formula |

C5H9NO2S |

Molecular Weight |

147.20 g/mol |

IUPAC Name |

2-(methanethioylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C5H9NO2S/c1-5(2,4(7)8)6-3-9/h3H,1-2H3,(H,6,9)(H,7,8) |

InChI Key |

AXKJUKWDOOCMED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)NC=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methanethioyl-2-methylalanine typically involves the N-methylation and N-formylation of alanine derivatives. One common method includes the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source. The reaction conditions often involve the use of hydrosilanes as reductants and the catalyst must be generated fresh before use due to its air sensitivity .

Industrial Production Methods: Industrial production of this compound may involve the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward approach and the use of inexpensive and readily available nitro compounds as raw materials .

Chemical Reactions Analysis

Types of Reactions: N-Methanethioyl-2-methylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.

Substitution: The methanethioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce methylated derivatives.

Scientific Research Applications

N-Methanethioyl-2-methylalanine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

Industry: It is used in the production of dyes, agrochemicals, and other organic products.

Mechanism of Action

The mechanism of action of N-Methanethioyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The methanethioyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methylalanine

Structural Differences :

- N-Methylalanine lacks the thioamide group, featuring a standard amide bond and a methyl group on the nitrogen.

- Key Properties: Molecular weight: 117.15 g/mol (calculated from C₄H₉NO₂). Solubility: Higher water solubility due to the polar amide group. Applications: Used in peptide synthesis and biochemical studies .

Thioamides also exhibit slower hydrolysis rates, making them more stable in biological systems .

Metalaxyl-M and Benalaxyl (Pesticide Derivatives)

Structural Differences :

- Metalaxyl-M : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine. Contains aromatic and methoxyacetyl substituents.

- Benalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine. Features a phenylacetyl group.

Key Properties :

- Applications: Systemic fungicides targeting oomycetes in agriculture.

- Bioactivity: The aromatic substituents enhance binding to fungal targets .

Comparison: N-Methanethioyl-2-methylalanine’s thioamide group may offer distinct binding interactions compared to the acetyl groups in pesticides.

N-Methyl-β-alaninenitrile

Structural Differences :

- N-Methyl-β-alaninenitrile : Contains a nitrile (-C≡N) group and a methylated β-alanine backbone.

- Key Properties :

Comparison :

The thioamide in this compound is less reactive than nitriles but may confer redox activity or metal-chelating capabilities, useful in catalysis or metalloprotein inhibition .

N-Methyl-(2-thienylmethyl)amine

Structural Differences :

- N-Methyl-(2-thienylmethyl)amine : Features a thiophene ring and a methylated amine.

- Key Properties :

Comparison: While both compounds contain sulfur, the thioamide in this compound offers a planar, conjugated system that could stabilize transition states in enzymatic interactions, unlike the non-conjugated thiophene .

Data Table: Structural and Functional Comparison

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications | Unique Properties |

|---|---|---|---|---|

| This compound | Thioamide, carboxylic acid | ~149 (estimated) | Research/Pharmaceutical | Enzymatic stability, lipophilicity |

| N-Methylalanine | Amide, carboxylic acid | 117.15 | Biochemical studies | High water solubility |

| Metalaxyl-M | Amide, ester | 279.33 | Agricultural fungicide | Aromatic target binding |

| N-Methyl-β-alaninenitrile | Nitrile, amine | 84.12 | Synthetic chemistry | Electrophilic reactivity |

| N-Methyl-(2-thienylmethyl)amine | Thiophene, amine | 127.23 | Drug intermediates | Thiophene aromaticity |

Biological Activity

N-Methanethioyl-2-methylalanine, a non-proteinogenic amino acid, exhibits intriguing biological activities that merit detailed exploration. This compound, a derivative of 2-methylalanine, is notable for its unique structural features and potential applications in various biological contexts.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which includes a methanethioyl group attached to the α-carbon of 2-methylalanine. This modification enhances its lipophilicity and may influence its biological interactions.

1. Antimicrobial Properties

Research indicates that N-methylated amino acids, including this compound, may exhibit antimicrobial properties. For instance, derivatives of N-methylated amino acids have been shown to enhance the stability and activity of peptides against microbial degradation. This is particularly relevant in the context of developing new antimicrobial agents .

2. Stabilization of Peptide Conformations

The presence of the methanethioyl group contributes to the stabilization of specific peptide conformations. Studies demonstrate that such modifications can lead to increased resistance against proteolytic degradation and enhanced membrane permeability, making these compounds valuable in drug design .

3. Potential Role in Metabolic Pathways

This compound may play a role in metabolic pathways involving methylotrophic bacteria, where it could serve as an intermediate or product in the catabolism of methanethiol . This highlights its potential significance in microbial ecology and biotechnological applications.

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial efficacy of various N-methylated amino acids found that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported to be between 6–12 µg/mL, indicating promising therapeutic potential against resistant strains .

Case Study 2: Peptide Stability

In another investigation, peptides containing this compound were shown to maintain their biological activity over extended periods compared to their non-modified counterparts. This was attributed to the compound's ability to stabilize helical structures within peptides, enhancing their functional longevity in physiological conditions .

Research Findings

Future Directions

The biological activity of this compound opens avenues for further research into its potential applications in pharmacology and biotechnology. Future studies should focus on:

- Mechanistic Studies : Understanding how structural modifications affect biological interactions at a molecular level.

- In Vivo Studies : Evaluating the efficacy and safety profiles of this compound in living organisms.

- Broader Applications : Investigating its role in metabolic pathways and potential uses in microbial biotechnology.

Q & A

Q. What are the recommended methods for synthesizing N-Methanethioyl-2-methylalanine, and how do they ensure structural fidelity?

- Methodological Answer : Thioamide synthesis can be achieved via two primary pathways:

- Ynamide-mediated thioacylation : Reacting 2-methylalanine with a thioacylating agent (e.g., ynamides) under mild conditions (room temperature, inert atmosphere) to introduce the thioamide bond. This method minimizes side reactions and preserves stereochemistry .

- Nitroalkane-based thioacyl transfer : Using nitroalkanes as thioacyl equivalents in a multi-step protocol involving activation with phthalimide derivatives. This approach is advantageous for scalability but requires rigorous purification to remove byproducts .

Post-synthesis, confirm structural fidelity via / NMR (to identify thioamide proton shifts at ~10–12 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of N-Methanethioyl-2-methylalanine?

- Methodological Answer :

- Spectroscopic analysis : Use IR spectroscopy to detect the thioamide C=S stretch (~1250–1350 cm) and compare it to standard amide C=O stretches.

- X-ray crystallography : Resolve the thioamide bond geometry and confirm planarity deviations caused by sulfur’s larger atomic radius.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as bond dissociation energies and charge distribution, to validate experimental data .

Advanced Research Questions

Q. How does the thioamide modification in this compound influence its role in peptide analogue design?

- Methodological Answer : Thioamides enhance peptide stability against enzymatic degradation by altering hydrogen-bonding patterns and steric bulk. For example:

- Protease resistance : Replace amide bonds in protease-sensitive regions of peptides with thioamides to reduce cleavage rates.

- Conformational studies : Use circular dichroism (CD) spectroscopy to compare α-helix or β-sheet propensities of thioamide-modified peptides vs. native analogues.

Reference studies on N-methylalanine derivatives (e.g., trans-stimulation in amino acid transport) to infer potential biological interactions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., NMR vs. crystallography)?

- Methodological Answer : Discrepancies often arise from dynamic vs. static structural features:

- Dynamic NMR analysis : Perform variable-temperature NMR to detect rotational barriers in the thioamide bond, which may explain resonance splitting.

- Complementary techniques : Combine solid-state NMR (for crystalline phase insights) with solution-state data to reconcile differences.

- Crystallographic refinement : Use Hirshfeld surface analysis to assess intermolecular interactions that might distort bond lengths/angles in the crystal lattice .

Q. What strategies optimize the yield of N-Methanethioyl-2-methylalanine in multi-step syntheses?

- Methodological Answer :

- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd for ynamide activation) to enhance thioacylation efficiency.

- Protecting group selection : Use acid-labile groups (e.g., Boc) for the amino acid backbone to prevent sulfur oxidation during deprotection.

- Workflow integration : Employ flow chemistry for continuous thioacyl transfer steps, reducing intermediate degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for N-Methanethioyl-2-methylalanine in transport studies?

- Methodological Answer :

- Control experiments : Compare uptake rates of thioamide-modified vs. native amino acids in in vitro transport assays (e.g., Caco-2 cell monolayers).

- Isotope labeling : Use -labeled derivatives to track transport efficiency and distinguish passive diffusion from active transport mechanisms.

- Molecular dynamics (MD) simulations : Model interactions with transporter proteins (e.g., LAT1) to identify steric or electronic barriers caused by the thioamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.